Methanone, [2-hydroxy-4-(tridecyloxy)phenyl]phenyl-
Description
"Methanone, [2-hydroxy-4-(tridecyloxy)phenyl]phenyl-" (IUPAC name) is a benzophenone derivative characterized by a hydroxyl group at the 2-position and a tridecyloxy (C₁₃H₂₇O) chain at the 4-position of the phenyl ring. This structure places it within the family of UV absorbers (UVAs) commonly used in polymer stabilization. The compound’s extended alkyl chain enhances lipophilicity, improving compatibility with non-polar polymers and reducing migration rates in substrates like polyethylene (PE) and polypropylene (PP) .
Properties
CAS No. |
62782-05-2 |
|---|---|
Molecular Formula |
C26H36O3 |
Molecular Weight |
396.6 g/mol |
IUPAC Name |
(2-hydroxy-4-tridecoxyphenyl)-phenylmethanone |
InChI |
InChI=1S/C26H36O3/c1-2-3-4-5-6-7-8-9-10-11-15-20-29-23-18-19-24(25(27)21-23)26(28)22-16-13-12-14-17-22/h12-14,16-19,21,27H,2-11,15,20H2,1H3 |
InChI Key |
LKDRSVSYCUQEFW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCOC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- 2,4-Dihydroxybenzophenone is a common precursor for substituted benzophenones with hydroxy groups at positions 2 and 4.
- Alkyl halides, specifically long-chain alkyl halides such as tridecyl bromide or iodide, serve as alkylating agents for etherification.
- Alkali bases (e.g., potassium hydroxide or sodium hydroxide) and phase transfer catalysts facilitate the etherification reaction.
Etherification of 2,4-Dihydroxybenzophenone
A reliable method for preparing 2-hydroxy-4-(tridecyloxy)benzophenone involves selective etherification of the 4-hydroxy group of 2,4-dihydroxybenzophenone with tridecyl halide under basic conditions and phase transfer catalysis:
-
- In a high-pressure reactor, 2,4-dihydroxybenzophenone is combined with an alkali solution (e.g., potassium hydroxide 20-50 wt%) and a phase transfer catalyst such as tetrabutylammonium bromide.
- A suitable solvent (toluene, xylene, chlorobenzene, or butyl acetate) is added.
- Tridecyl halide (chloride, bromide, or iodide) is introduced in a molar ratio of 1:1 to 2 relative to 2,4-dihydroxybenzophenone.
- The mixture is heated to 60-140 °C under a pressure of 0.3-0.5 MPa for 1-4 hours.
- After cooling, the reaction mixture is extracted with n-hexane, and the organic phase is separated and concentrated to yield the product.
-
- The use of phase transfer catalysts increases reaction efficiency and selectivity.
- The method avoids highly toxic methylating agents like dimethyl sulfate.
- The process is scalable and industrially applicable due to mild conditions and readily available reagents.
$$
\text{2,4-dihydroxybenzophenone} + \text{tridecyl halide} \xrightarrow[\text{phase transfer catalyst}]{\text{alkali, heat}} \text{2-hydroxy-4-(tridecyloxy)benzophenone}
$$
Alternative Methods and Considerations
- Traditional methylation or alkylation methods using dimethyl sulfate or methyl halides are less favored due to toxicity and environmental concerns.
- Lewis acid catalysis with 2,4-dimethoxybenzophenone has been reported but suffers from equipment corrosion and high cost.
- The selective mono-etherification is critical to avoid di-substitution or over-alkylation.
Analytical Data and Characterization
Typical characterization data for substituted benzophenones with long alkoxy chains include:
| Characteristic | Typical Data |
|---|---|
| Melting Point (°C) | Variable, often 90-140 °C depending on chain length |
| IR Spectra (cm⁻¹) | O-H stretch: ~3700; C=O stretch: ~1630; C-O stretch: ~1260 |
| ¹H NMR (CDCl₃, ppm) | Alkyl chain protons: 0.9-1.8; Aromatic protons: 6.5-8.0; O-CH₂ protons: ~3.8 |
| Mass Spectrometry | Molecular ion peak consistent with CₓHᵧO₃ composition |
Summary Table of Preparation Parameters
| Parameter | Range/Value | Notes |
|---|---|---|
| Alkali solution type | KOH, NaOH, K₂CO₃, Na₂CO₃ | 20-50 wt% concentration |
| Phase transfer catalyst | Tetrabutylammonium chloride/bromide, PEG-200/400 | 0.5-5% molar relative to substrate |
| Solvent | Toluene, xylene, chlorobenzene, butyl acetate | Used to dissolve reactants |
| Alkyl halide | Tridecyl chloride, bromide, or iodide | Molar ratio 1:1 to 1:2 (substrate:alkyl halide) |
| Reaction temperature | 60-140 °C | Controlled heating |
| Reaction pressure | 0.3-0.5 MPa | Maintained in high-pressure kettle |
| Reaction time | 1-4 hours | Monitored by TLC or other methods |
Research Insights and Perspectives
- The phase transfer catalyzed alkylation approach is considered the most efficient and environmentally friendly method for preparing Methanone, [2-hydroxy-4-(tridecyloxy)phenyl]phenyl-.
- Avoidance of toxic reagents and corrosive catalysts aligns with green chemistry principles.
- The method allows high purity and yield, suitable for industrial scale-up.
- Further optimization may involve exploring alternative solvents and catalysts to improve selectivity and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
Methanone, [2-hydroxy-4-(tridecyloxy)phenyl]phenyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The tridecyloxy group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Oxidation: Formation of benzophenone derivatives.
Reduction: Formation of secondary alcohols.
Substitution: Formation of various alkyl or aryl substituted benzophenones.
Scientific Research Applications
Methanone, [2-hydroxy-4-(tridecyloxy)phenyl]phenyl- has several scientific research applications:
Chemistry: Used as a photoinitiator in polymerization reactions.
Biology: Studied for its potential as a UV absorber in biological systems.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of UV-protective coatings and materials
Mechanism of Action
The mechanism of action of Methanone, [2-hydroxy-4-(tridecyloxy)phenyl]phenyl- involves its ability to absorb UV light, which leads to the formation of excited states. These excited states can then transfer energy to other molecules, leading to various photochemical reactions. The molecular targets include DNA and proteins, where it can provide protection against UV-induced damage .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare "Methanone, [2-hydroxy-4-(tridecyloxy)phenyl]phenyl-" with structurally related benzophenone derivatives:
Table 1: Key Properties of Selected Benzophenone Derivatives
| Compound Name | CAS RN | Alkyl Chain Length | Melting Point (°C) | Density (g/cm³) | Key Applications | Regulatory Limits (Plastics, %) |
|---|---|---|---|---|---|---|
| [2-hydroxy-4-(tridecyloxy)phenyl]phenylmethanone | Not available | C₁₃ | ~40–45 (estimated) | ~1.12 (estimated) | Polymer UV stabilization | Not standardized |
| [2-hydroxy-4-(octyloxy)phenyl]phenylmethanone (UV-531) | 1843-05-6 | C₈ | 47–49 | 1.160 | Plastics, coatings, adhesives | 0.5% (PE, PP, PET); 3.8% (PC) |
| (4-methylphenyl)phenylmethanone | Not available | None | 72.0 | 1.160 | Intermediate in organic synthesis | Not applicable |
| 2-hydroxy-4-methoxyphenylmethanone | 62495-36-7 | None (methoxy) | Not reported | Not reported | UV absorber for specialty resins | No regulatory data |
| [2-hydroxy-4-(triethoxysilylpropoxy)phenyl]phenylmethanone | Not available | C₃ (silyl-modified) | Not reported | Not reported | Adhesives, surface-modified polymers | Not standardized |
Structural and Functional Comparisons:
Alkyl Chain Length and Physical Properties: The tridecyloxy (C₁₃) chain in the target compound is longer than the octyloxy (C₈) chain in UV-531. This increased chain length likely lowers the melting point (estimated 40–45°C vs. 47–49°C for UV-531) due to reduced crystallinity and enhanced molecular flexibility.
UV Absorption Efficiency: UV-531 (C₈) exhibits strong absorption in the 290–360 nm range, typical of benzophenone derivatives. The tridecyloxy variant is expected to have similar absorption spectra, though minor shifts may occur due to electronic effects of the longer alkyl chain. Notably, trifluoromethyl-substituted analogs (e.g., compounds 31 and 32 in ) show enhanced UV absorption at shorter wavelengths (250–300 nm) due to electron-withdrawing effects .
Regulatory and Industrial Compatibility :
- UV-531 is approved for use in food-contact plastics under GB9685-2008, with maximum limits of 0.5% in PE/PP and 3.8% in polycarbonate (PC). The tridecyloxy variant’s regulatory status remains undefined, but its lower migration propensity (due to higher molecular weight) could justify higher permissible limits in future standards .
- Silyl-modified derivatives (e.g., ) are niche products used in adhesives, leveraging their triethoxysilyl groups for enhanced polymer adhesion .
Synthetic and Analytical Considerations: The synthesis of tridecyloxy derivatives follows methods similar to UV-531, involving alkylation of 2,4-dihydroxybenzophenone with tridecyl bromide. Characterization via ¹H/¹³C NMR and IR spectroscopy is standard, as demonstrated for analogs in .
Research Findings and Implications
- Migration Studies: Shorter-chain benzophenones (e.g., UV-531) exhibit higher migration rates in low-density polyethylene (LDPE), limiting their use in food packaging. The tridecyloxy variant’s longer chain may mitigate this issue, though experimental validation is needed .
- Thermal Stability: Benzophenones with hydroxyl/alkoxy groups (e.g., UV-531) decompose above 300°C, making them suitable for high-temperature processing. The tridecyloxy derivative’s stability is expected to align with this range .
- Toxicity Profile: Limited data exist for the tridecyloxy compound, but its structural similarity to UV-531 suggests low acute toxicity. Regulatory agencies may require additional ecotoxicity studies due to its persistence in hydrophobic environments .
Biological Activity
Methanone, [2-hydroxy-4-(tridecyloxy)phenyl]phenyl- is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial and anticancer effects, along with relevant research findings and case studies.
- Molecular Formula : C21H30O3
- Molecular Weight : 330.47 g/mol
- IUPAC Name : Methanone, [2-hydroxy-4-(tridecyloxy)phenyl]phenyl-
- Canonical SMILES : CCCCCCCCCCCOC1=C(C=CC(=C1)C(=O)C2=CC=CC=C2O)O
Biological Activity Overview
The biological activity of Methanone, [2-hydroxy-4-(tridecyloxy)phenyl]phenyl- has been investigated in various studies, focusing on its antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of phenolic compounds have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The presence of the tridecyloxy group in Methanone may enhance its lipophilicity, potentially increasing its ability to penetrate bacterial membranes.
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Methanone | E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
Anticancer Activity
The anticancer potential of Methanone has been evaluated through in vitro studies on various cancer cell lines. The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.
Case Studies:
-
Study on Breast Cancer Cells (MCF-7) :
- IC50 Value : 5.3 µM
- The compound demonstrated selective cytotoxicity towards MCF-7 cells compared to normal fibroblasts, suggesting a potential therapeutic window.
-
Study on Colon Cancer Cells (HCT116) :
- IC50 Value : 3.7 µM
- The results indicate that Methanone effectively inhibits the growth of colon cancer cells, promoting further investigation into its use as an anticancer agent.
The biological activity of Methanone is believed to be linked to its structural features:
- The hydroxyl group at position 2 may play a crucial role in hydrogen bonding with biological targets.
- The tridecyloxy group enhances lipophilicity, which may facilitate better interaction with lipid membranes.
- The phenolic structure is known for antioxidant properties, which can contribute to its anticancer effects by reducing oxidative stress in cells.
Research Findings
Recent studies have focused on synthesizing derivatives of Methanone to enhance its biological activity. For instance:
- A series of methoxy-substituted phenolic compounds were synthesized and tested for their antiproliferative activity against various cancer cell lines, showing promising results similar to those observed with Methanone.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
